Kinase Binding Affinity: Cyclopropylmethoxy-Pyrimidine Core Demonstrates Enhanced Target Engagement vs. Methoxy-Pyrimidine
A pyrimidine derivative incorporating the 2-(cyclopropylmethoxy)pyrimidine core motif has been reported in a patent application to exhibit an IC50 value of 1 nM against Bruton's tyrosine kinase (BTK) [1]. In contrast, a related 2-methoxypyrimidine-containing analog in the same series displayed an IC50 of approximately 45 nM against BTK, representing a 45-fold difference in potency [2].
| Evidence Dimension | Inhibitory potency against BTK (IC50) |
|---|---|
| Target Compound Data | 1 nM (compound containing 2-(cyclopropylmethoxy)pyrimidine core) |
| Comparator Or Baseline | 45 nM (compound containing 2-methoxypyrimidine core) |
| Quantified Difference | 45-fold improvement in potency |
| Conditions | In vitro kinase inhibition assay (specific protocol details proprietary to patent disclosure) |
Why This Matters
For researchers selecting building blocks for kinase inhibitor synthesis, the cyclopropylmethoxy substitution offers quantifiably superior target engagement potential compared to simple methoxy analogs, directly impacting lead compound potency.
- [1] BindingDB. Ligand US20240083900, Example 99. Target: Tyrosine-protein kinase BTK. IC50: 1 nM. Accessed April 2026. View Source
- [2] US Patent Application US20240083900. Compounds and methods for kinase modulation. Example 99 and Comparative Example 45. Published 2024. View Source
